molecular formula C16H9F3O2 B5533675 3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one

3-[3-(trifluoromethyl)benzylidene]-2-benzofuran-1(3H)-one

Cat. No. B5533675
M. Wt: 290.24 g/mol
InChI Key: BXZGUJACVBKPAA-ZROIWOOFSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives, including those with trifluoromethyl groups, often involves the construction of the benzofuran scaffold through various catalytic methods. For instance, an innovative approach for synthesizing benzofuran-3(2H)-one scaffolds with a quaternary center was developed using Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, indicating a method that could potentially be adapted for our compound of interest (Yuan et al., 2019).

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. The addition of a trifluoromethyl group to this system can significantly alter its electronic properties due to the electron-withdrawing nature of the fluorine atoms. This structural element can impact the reactivity, stability, and overall molecular interactions of the compound.

Chemical Reactions and Properties

Benzofuran derivatives can undergo various chemical reactions, including nucleophilic substitution and metal-catalyzed reactions. For instance, the synthesis and reactions of trifluoromethyl benzofurans have been explored, showing that the trifluoromethyl group on the benzofuran ring exhibits unique reactivity compared to other positions (Kobayashi et al., 1977).

properties

IUPAC Name

(3Z)-3-[[3-(trifluoromethyl)phenyl]methylidene]-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)11-5-3-4-10(8-11)9-14-12-6-1-2-7-13(12)15(20)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZGUJACVBKPAA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)C(F)(F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC(=CC=C3)C(F)(F)F)/OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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